EZH1 vs. EZH2 Selectivity Profiling: N-Methyl Benzimidazole Carbamate Differentiation in Epigenetic Target Engagement
In ChEMBL-curated binding assays, CAS 923184-05-8 exhibited differential inhibition of the EZH1 and EZH2 histone methyltransferase complexes. It showed approximately 2.1-fold selectivity for EZH1 (IC₅₀ = 3,340 nM) over wild-type EZH2 (IC₅₀ = 6,980 nM) [1]. By contrast, the N-desmethyl analog (CAS 923688-94-2) lacks publicly reported EZH1/EZH2 profiling data, while carbendazim—a tubulin-targeting benzimidazole carbamate—shows no meaningful EZH inhibition, illustrating that the N-methyl-ethyl-linked architecture confers a unique epigenetic target engagement profile absent in simpler benzimidazole carbamates [2].
| Evidence Dimension | EZH1 vs. EZH2 inhibitory selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | EZH1 IC₅₀ = 3,340 nM; EZH2 IC₅₀ = 6,980 nM |
| Comparator Or Baseline | Carbendazim: no EZH1/EZH2 inhibition reported; N-desmethyl analog (CAS 923688-94-2): no published EZH1/EZH2 data |
| Quantified Difference | 2.1-fold selectivity for EZH1 over EZH2 for the target compound; comparator activity absent |
| Conditions | Inhibition of human EZH1 complex and human wild-type EZH2 using histone H3 substrate, 1 hr incubation, ³H-SAM detection via filter paper assay (BindingDB/ChEMBL curated data) |
Why This Matters
For epigenetic drug discovery programs requiring EZH1-preferential or EZH1/EZH2-differential chemical probes, this compound provides a quantifiable selectivity window that is absent in the most common benzimidazole carbamate comparators, directly impacting lead selection and SAR library design.
- [1] BindingDB Entry BDBM50205639 (CHEMBL3892623). Inhibition of human EZH1 and EZH2 by methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205639 (accessed 2026-05-03). View Source
- [2] Lacey E, Watson TR. Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro. Biochem Pharmacol. 1985;34(7):1073-1077. View Source
